![molecular formula C33H32F2N4O8 B1165156 Gatifloxacin Dimer 1 CAS No. 1497338-46-1](/img/structure/B1165156.png)
Gatifloxacin Dimer 1
説明
Gatifloxacin is a fourth-generation fluoroquinolone antibacterial agent. During the synthesis process of Gatifloxacin, four piperazine-linked fluoroquinolone dimers of Gatifloxacin were identified. These dimers and the synthesis of Despropylene Gatifloxacin (a metabolite) are characterized for their origin, synthesis, and control (Garaga, Reddy, Prabahar, Korupolu, & Sanasi, 2013).
Synthesis Analysis
Gatifloxacin and its dimers are synthesized through a series of chemical reactions starting from 3-methoxy-2,4,5-trifluorobenzoic acid. The process involves acylchlorination, condensation with diethyl malonate, partial hydrolysis, decarboxylation, further condensation, and cyclization steps, leading to the formation of Gatifloxacin with a total yield of 43.2%. This method is highlighted for its simplicity and potential for mass production (Li, 2010).
Molecular Structure Analysis
The molecular structure of Gatifloxacin and its complexes with various metal ions has been studied. These complexes, including those with Zn, Ni, and Co, exhibit a mononuclear structure where the metal ion is coordinated by two Gatifloxacin and two aqua ligands, resulting in a distorted octahedral geometry. Such studies help in understanding the interaction of Gatifloxacin with metal ions and their potential antibacterial activities (Li, Wu, Gong, Hu, Zhang, & Gan, 2007).
Chemical Reactions and Properties
The chemical reactions involving Gatifloxacin, including its ability to form Mannich bases and its reactivity with isatin derivatives, have been explored. These reactions result in compounds with confirmed structures through IR, 1H-NMR data, and elemental analysis, showing potential as anticancer agents and against a panel of human tumor cell lines (Yogeeswari, Sriram, Kavya, & Tiwari, 2005).
Physical Properties Analysis
The solubility of Gatifloxacin in various organic solvents at temperatures ranging from 273.15 K to 318.15 K has been thoroughly measured. This study highlights how Gatifloxacin's solubility increases with temperature across different solvents, which is crucial for its formulation and delivery (Xu & Wang, 2019).
Chemical Properties Analysis
Investigations into the degradation of Gatifloxacin by hydroxyl radicals have shown that these processes can effectively reduce Gatifloxacin's antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the environmental impact and removal strategies for this drug (Caianelo, Rodrigues-Silva, Maniero, & Guimarães, 2017).
科学的研究の応用
Synthesis and Characterization for Antibacterial Use : Gatifloxacin, a fourth-generation fluoroquinolone, has been explored for its antibacterial properties. Researchers have identified piperazine-linked fluoroquinolone dimers of Gatifloxacin, including its synthesis and characterization, highlighting its potential as an antibacterial drug (Garaga et al., 2013).
Activity Against Quinolone-Resistant Gyrase : Studies have demonstrated Gatifloxacin's effectiveness against quinolone-resistant, gyrA mutants of Escherichia coli. The presence of a C-8-methoxy group in Gatifloxacin enhances its bacteriostatic and bactericidal activities, offering insights into its mechanism against resistant bacterial strains (Lu, Zhao, & Drlica, 1999).
Clinical Pharmacology : Gatifloxacin's pharmacological profile includes high oral bioavailability, large volume of distribution, low protein binding, and extensive tissue distribution. It is primarily excreted unchanged in urine and shows potential in treating various infections with limited interactions with other drugs (Grasela, 2000).
Antimicrobial Activity During Degradation : Research on Gatifloxacin degradation by hydroxyl radicals has shown its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its environmental impact and degradation process (Caianelo et al., 2017).
Enhanced Drug Delivery in Ocular Treatment : Studies have explored the use of ultrasound treatment to enhance the trans-corneal delivery of Gatifloxacin in mouse models, demonstrating potential for improved therapeutic effects in ocular infections (Jegal et al., 2018).
Gatifloxacin-Based Therapy for H. pylori Eradication : Gatifloxacin has been investigated as a third-line treatment for Helicobacter pylori eradication, particularly in the context of Gatifloxacin susceptibility and gyrA mutation (Nishizawa et al., 2008).
Prodrug Development for Enhanced Delivery : Research into prodrug development targeting various transporters has shown that certain derivatives of Gatifloxacin can enhance drug delivery to the back of the eye, providing a strategy for ocular treatment optimization (Vooturi, Kadam, & Kompella, 2012).
In Vitro and In Vivo Antibacterial Activities : Gatifloxacin's activity in various infection models, including those with Staphylococcus aureus strains exhibiting different levels of resistance, has been extensively studied, demonstrating its broad-spectrum antibacterial efficacy (Ba et al., 2006).
作用機序
Target of Action
Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.
Pharmacokinetics
Gatifloxacin, the monomer of this compound, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of this compound may be similar, but specific studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of this compound, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.
特性
IUPAC Name |
7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKMKFXDYQBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。